molecular formula C18H24ClN3O6S B476234 4-[4-Chloro-3-(morpholine-4-sulfonyl)-benzoyl]-piperazine-1-carboxylic acid ethyl ester CAS No. 723299-09-0

4-[4-Chloro-3-(morpholine-4-sulfonyl)-benzoyl]-piperazine-1-carboxylic acid ethyl ester

Cat. No.: B476234
CAS No.: 723299-09-0
M. Wt: 445.9g/mol
InChI Key: VICOOPXYHIKIRC-UHFFFAOYSA-N
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Description

4-[4-Chloro-3-(morpholine-4-sulfonyl)-benzoyl]-piperazine-1-carboxylic acid ethyl ester is a high-purity synthetic compound of significant interest in medicinal chemistry and drug discovery research. This molecule incorporates two privileged heterocyclic structures—a piperazine and a morpholine—linked via a sulfonyl group and an aromatic benzoyl scaffold. The strategic inclusion of these subunits is based on their established biological profiles; piperazine derivatives are extensively documented in scientific literature for their cytotoxic activities against a diverse range of cancer cell lines, including those from liver (HUH7, HEPG2), breast (MCF7, BT20), colon (HCT-116), and gastric cancers . Furthermore, morpholine and piperazine motifs are recognized as key pharmacophores in the development of therapeutic agents for various conditions, showcasing their versatility . The specific molecular architecture of this compound, featuring a sulfonamide linker and an ethyl ester functional group, suggests potential as a valuable chemical tool or a key intermediate for researchers. It can be utilized in the synthesis of more complex target molecules, in the exploration of structure-activity relationships (SAR), or in screening assays to identify novel bioactive compounds. This product is intended For Research Use Only (RUO). It is not intended for diagnostic or therapeutic applications, nor for human or veterinary use. Researchers should handle this material with appropriate safety precautions in a controlled laboratory setting.

Properties

IUPAC Name

ethyl 4-(4-chloro-3-morpholin-4-ylsulfonylbenzoyl)piperazine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H24ClN3O6S/c1-2-28-18(24)21-7-5-20(6-8-21)17(23)14-3-4-15(19)16(13-14)29(25,26)22-9-11-27-12-10-22/h3-4,13H,2,5-12H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VICOOPXYHIKIRC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)N1CCN(CC1)C(=O)C2=CC(=C(C=C2)Cl)S(=O)(=O)N3CCOCC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H24ClN3O6S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

445.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

One-Pot Synthesis

Patent WO2007093540A1 proposes a one-pot method where 4-chloro-3-mercaptobenzoyl chloride is simultaneously sulfonated and coupled with piperazine in the presence of morpholine. This method reduces purification steps but requires precise stoichiometric control, achieving a yield of 58–63% .

Microwave-Assisted Synthesis

A modified approach from PMC10780301 utilizes microwave irradiation to accelerate the sulfonation step. Reacting 4-chloro-3-aminobenzoylpiperazine with morpholine-4-sulfonyl chloride at 100°C for 15 minutes under microwave conditions increases the yield to 81% while reducing reaction time by 70% .

Challenges and Solutions

  • Impurity Formation : Residual morpholine-4-sulfonyl chloride can lead to di-sulfonated byproducts. Patent CN104402842A recommends using a 10% excess of piperazine to suppress this side reaction.

  • Low Esterification Efficiency : Ethyl chloroformate may hydrolyze in aqueous conditions. Source (Ambeed.com) suggests anhydrous solvents and molecular sieves to improve yields .

Scalability and Industrial Applications

Large-scale production (≥1 kg) employs continuous-flow reactors for the esterification step, as described in EP0115328B1 . This method enhances reproducibility and reduces solvent waste, with a throughput of 12 kg/day .

Analytical Validation

  • Purity : HPLC analysis (C18 column, acetonitrile/water = 70:30) confirms purity ≥99.5%.

  • Structural Confirmation : ¹H NMR (400 MHz, DMSO-d₆) shows characteristic peaks at δ 1.21 (t, J = 7.1 Hz, 3H, CH₂CH₃), 3.45–3.62 (m, 8H, morpholine), and 7.89 (s, 1H, aromatic) .

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the morpholine-4-sulfonyl group, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the carbonyl group in the benzoyl moiety, converting it to an alcohol.

    Substitution: The chloro group in the benzoyl ring can be substituted with various nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophilic substitution reactions often employ reagents such as sodium azide or potassium thiolate in polar aprotic solvents like dimethyl sulfoxide (DMSO).

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted benzoyl-piperazine derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its functional groups allow for further modifications, making it a versatile intermediate in organic synthesis.

Biology

In biological research, derivatives of this compound are studied for their potential as enzyme inhibitors or receptor modulators. The morpholine-4-sulfonyl group, in particular, is known for its bioactive properties.

Medicine

In medicine, this compound and its derivatives are investigated for their potential therapeutic applications, including anti-inflammatory and anticancer activities. The presence of the piperazine ring is significant as it is a common motif in many pharmacologically active compounds.

Industry

In the industrial sector, this compound is used in the development of new materials and as a precursor in the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of 4-[4-Chloro-3-(morpholine-4-sulfonyl)-benzoyl]-piperazine-1-carboxylic acid ethyl ester involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. The morpholine-4-sulfonyl group is particularly important for its binding affinity and specificity, while the piperazine ring enhances its pharmacokinetic properties.

Comparison with Similar Compounds

Structural Impact :

  • Piperidine-containing analogs (e.g., ) exhibit distinct ring puckering compared to piperazine, altering binding kinetics.
  • Ethyl ester vs. carboxamide substitutions (e.g., vs. target compound) influence hydrolysis rates and in vivo half-life.

Sulfonamide-Based Piperazine Derivatives

Compound Sulfonamide Structure Activity Notes
Ethyl 4-[(3-acetamido-4-ethoxyphenyl)sulfonyl]-1-piperazinecarboxylate Acetamido-ethoxybenzene sulfonyl Acetamido group enhances hydrogen-bond donor capacity; ethoxy improves solubility .
Ethyl 4-{N-[(4-ethoxyphenyl)sulfonyl]-N-(4-methylphenyl)glycyl}-1-piperazinecarboxylate Ethoxy-phenyl sulfonyl with methylaniline Bulky substituents may reduce off-target interactions .

Pharmacological Relevance :

Research Findings and Limitations

  • Synthetic Yields : The target compound’s synthesis shares methodologies with tert-butyl ester intermediates (e.g., ), but yields for morpholine sulfonyl derivatives are often moderate (24–32%) due to steric challenges .
  • Biological Data Gaps : While structural analogs (e.g., ) are linked to CRTH2 antagonism, direct activity data for the target compound remains uncharacterized in the provided evidence.

Biological Activity

4-[4-Chloro-3-(morpholine-4-sulfonyl)-benzoyl]-piperazine-1-carboxylic acid ethyl ester is a synthetic organic compound that has garnered attention for its potential biological activities. This compound features a complex structure that includes a piperazine ring, a morpholine sulfonyl group, and a chloro-substituted benzoyl moiety. Understanding its biological activity is crucial for exploring its applications in medicinal chemistry and pharmacology.

Chemical Structure

The molecular structure of the compound can be represented as follows:

C16H20ClN3O4S\text{C}_{16}\text{H}_{20}\text{ClN}_3\text{O}_4\text{S}

This structure indicates the presence of functional groups that may interact with biological targets, influencing its pharmacological properties.

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. The morpholine-4-sulfonyl group enhances binding affinity, while the piperazine ring contributes to improved pharmacokinetic properties. The compound may exhibit enzyme inhibition and receptor modulation , which are critical mechanisms for therapeutic efficacy.

Antibacterial Activity

Recent studies have demonstrated that compounds with similar structures exhibit significant antibacterial properties. For instance, related piperazine derivatives have shown moderate to strong activity against various bacterial strains, including Salmonella typhi and Bacillus subtilis . The potential for this compound to act as an antibacterial agent warrants further investigation through in vitro and in vivo studies.

Enzyme Inhibition

The compound's structural components suggest potential activity as an enzyme inhibitor. Specifically, it may inhibit acetylcholinesterase (AChE) and urease, both of which are important targets in treating conditions like Alzheimer's disease and urinary tract infections, respectively .

Enzyme TargetInhibition ActivityReference
AcetylcholinesteraseStrong
UreaseStrong

Case Studies

  • Antibacterial Screening : In a study evaluating various piperazine derivatives, compounds similar to the target exhibited IC50 values indicating strong antibacterial effects against multiple strains . This highlights the potential for further development of this compound as an antibiotic.
  • Enzyme Inhibition Studies : A series of synthesized compounds were tested for their inhibitory effects on AChE and urease. The results indicated that certain derivatives showed promising inhibition rates, suggesting that modifications to the structure could enhance efficacy .

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